molecular formula C7H6O3 B8238413 Salicylic acid-d6

Salicylic acid-d6

Cat. No.: B8238413
M. Wt: 144.16 g/mol
InChI Key: YGSDEFSMJLZEOE-UDDMDDBKSA-N
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Description

Salicylic acid-d6, also known as 2-Hydroxybenzoic acid-d6, is a deuterated form of salicylic acid. It is a stable isotope-labeled compound where six hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salicylic acid-d6 can be synthesized through several methods. One common approach involves the deuteration of salicylic acid using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under reflux conditions to ensure complete exchange of hydrogen atoms with deuterium .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of deuterated reagents and solvents. The process begins with the synthesis of deuterated benzene, which is then converted to deuterated phenol. The phenol undergoes Kolbe-Schmitt carboxylation to produce this compound. This method ensures high isotopic purity and yield .

Chemical Reactions Analysis

Types of Reactions: Salicylic acid-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Salicylic acid-d6 is extensively used in various fields of scientific research:

Mechanism of Action

Salicylic acid-d6 exerts its effects through mechanisms similar to salicylic acid. It inhibits the enzyme cyclooxygenase (COX), thereby reducing the production of prostaglandins, which are mediators of inflammation and pain. This inhibition is irreversible and affects both COX-1 and COX-2 enzymes . Additionally, this compound can modulate various signaling pathways involved in inflammation and cell death .

Comparison with Similar Compounds

    Salicylic acid-d4: Another deuterated form of salicylic acid with four deuterium atoms.

    Salicylic acid-α-13C: A carbon-13 labeled form of salicylic acid.

    Methyl salicylate-d3: A deuterated form of methyl salicylate.

Uniqueness: Salicylic acid-d6 is unique due to its high degree of deuteration, which provides distinct advantages in NMR spectroscopy and mass spectrometry. The presence of six deuterium atoms enhances its stability and allows for more accurate tracing in metabolic studies compared to compounds with fewer deuterium atoms .

Properties

IUPAC Name

deuterio 2,3,4,5-tetradeuterio-6-deuteriooxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D/hD2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSDEFSMJLZEOE-UDDMDDBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O[2H])O[2H])[2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salicylic acid-d6
Reactant of Route 2
Salicylic acid-d6
Reactant of Route 3
Salicylic acid-d6
Reactant of Route 4
Salicylic acid-d6
Reactant of Route 5
Reactant of Route 5
Salicylic acid-d6
Reactant of Route 6
Salicylic acid-d6

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